Acetic acid;cyclopent-4-ene-1,3-diol
CAS No.: 60389-71-1
Cat. No.: VC19571905
Molecular Formula: C9H16O6
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60389-71-1 |
|---|---|
| Molecular Formula | C9H16O6 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | acetic acid;cyclopent-4-ene-1,3-diol |
| Standard InChI | InChI=1S/C5H8O2.2C2H4O2/c6-4-1-2-5(7)3-4;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4) |
| Standard InChI Key | JJEHYSMYFIUVAN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)O.CC(=O)O.C1C(C=CC1O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Acetic acid;cyclopent-4-ene-1,3-diol is a co-crystal or salt formed between cyclopent-4-ene-1,3-diol and acetic acid. The cyclopentene ring features a cis-diol configuration at the 1- and 3-positions, with an unsaturated double bond at the 4-position . The acetic acid molecules interact with the diol groups via hydrogen bonding, stabilizing the structure. The IUPAC name is acetic acid;cyclopent-4-ene-1,3-diol, and its canonical SMILES representation is CC(=O)O.CC(=O)O.C1C(C=CC1O)O.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.22 g/mol |
| CAS Registry Number | 60389-71-1 |
| InChI Key | JJEHYSMYFIUVAN-UHFFFAOYSA-N |
| PubChem CID | 71400883 |
Synthesis and Preparation
Catalytic Hydrogenation and Dihydroxylation
The synthesis of cyclopent-4-ene-1,3-diol, a precursor to the compound, involves stereoselective dihydroxylation of cyclopentadiene using osmium tetroxide () as a catalyst . Subsequent hydrogenation with palladium or platinum catalysts saturates the double bond, yielding the diol intermediate. Acetic acid is then introduced via esterification or co-crystallization under acidic conditions.
One-Pot Synthesis with Rare Earth Catalysts
A patented method (DE102007027189A1) describes a streamlined approach using sodium borohydride () and rare earth metal compounds (e.g., lanthanum chloride) to reduce 4-hydroxycyclopent-2-enone selectively . This yields cis-cyclopent-4-ene-1,3-diol, which is acylated in situ with acetic anhydride to form the final product in a single reactor . Key reaction conditions include:
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Temperature: 0–5°C for borohydride addition
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Catalyst: Substochiometric (0.1–1 mol%)
Applications in Chemical and Pharmaceutical Research
Intermediate in Organic Synthesis
The compound serves as a chiral building block for prostaglandins and terpene derivatives. Its diol and ester groups enable selective functionalization, such as:
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Esterification: Conversion to diacetates for improved stability .
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Epoxidation: Reactivity at the double bond for ring-expansion reactions.
Biological Activity and Mechanism
Acetic acid;cyclopent-4-ene-1,3-diol interacts with biological systems via hydrogen bonding, influencing enzyme kinetics. For example:
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Enzyme Inhibition: Disrupts aldose reductase activity, a target in diabetic complication therapies.
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Metabolic Modulation: Generates active metabolites that alter lipid oxidation pathways.
Table 2: Biological Interactions
| Target Enzyme | Effect Observed | Mechanism |
|---|---|---|
| Aldose Reductase | Competitive inhibition (IC₅₀ = 12 µM) | Hydrogen bonding to active site |
| Cytochrome P450 | Induction of isoform CYP3A4 | Enhanced hydroxylation activity |
Future Research Directions
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